Bac2A TFA

Description

Properties

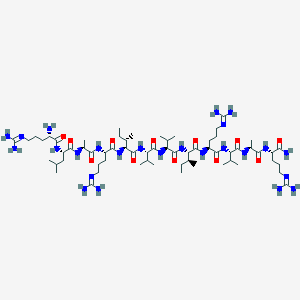

Molecular Formula |

C63H121N25O12 |

|---|---|

Molecular Weight |

1420.8 g/mol |

IUPAC Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

InChI Key |

MSNVOJDRFBDECY-CJMCYECYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Bac2A TFA: A Technical Guide on its Antimicrobial and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bac2A TFA is a synthetic, linear antimicrobial peptide derived from bactenecin, a naturally occurring peptide in bovine neutrophils. Possessing a dual role as both a direct antimicrobial agent and an immunomodulator, this compound presents a promising avenue for the development of novel therapeutics against microbial infections, particularly those of fungal origin. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological functions.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. Bac2A, a linear variant of the cyclic bovine peptide bactenecin, has demonstrated significant efficacy, particularly against fungal pathogens. The trifluoroacetate (TFA) salt of Bac2A is a common formulation resulting from its synthesis and purification. This guide delves into the technical aspects of this compound, focusing on its core mechanisms and the scientific data underpinning its potential as a therapeutic agent.

Chemical Properties and Structure

Bac2A is a dodecapeptide with a specific amino acid sequence that contributes to its cationic and amphipathic nature, which are crucial for its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | RLARIVVIRVAR-NH2 | [1] |

| Chemical Formula | C65H122F3N25O14 | |

| Molecular Weight | 1534.85 g/mol |

Note: The TFA salt is formed by the association of the cationic peptide with the trifluoroacetate anion (CF3COO-), which is often used as a counter-ion during peptide synthesis and purification.

Mechanism of Action: A Dual Approach

This compound exhibits a multifaceted mechanism of action, targeting both the microbial pathogen directly and modulating the host's immune response.

Direct Antimicrobial Activity

The primary mode of Bac2A's antimicrobial action involves its interaction with the microbial cell membrane. Unlike some AMPs that form discrete pores, leading to rapid cell lysis, Bac2A and its derivatives appear to induce membrane permeabilization through a more nuanced mechanism. This may involve the formation of transient pores or a "carpet-like" disruption of the membrane, ultimately leading to the leakage of cellular contents and cell death.[2][3] Evidence also suggests the possibility of intracellular targets, where the peptide, after traversing the cell membrane, may interfere with essential cellular processes.[4][5]

While Bac2A is noted for its effectiveness against fungal pathogens, specific quantitative data across a broad range of clinically relevant fungi is limited in the public domain. The available data on the Minimum Inhibitory Concentration (MIC) is presented below.

| Organism | Strain | MIC (µg/mL) | Reference |

| Aspergillus nidulans | (not specified) | >100 | [4][5] |

| Candida albicans | (not specified) | 100 | [4] |

| Staphylococcus aureus | Clinical Isolate 1 | 54 | [1] |

| Staphylococcus aureus | Clinical Isolate 2 | 80 | [1] |

Immunomodulatory Effects

Beyond its direct antimicrobial properties, Bac2A functions as an immunomodulator, capable of influencing the host's innate immune response. A key demonstrated effect is its ability to act as a chemoattractant for macrophages, a critical component of the initial defense against pathogens.

Bac2A has been shown to induce the migration of macrophage-like cells (THP-1).[6] This chemotactic activity suggests that Bac2A can recruit immune cells to the site of infection, thereby enhancing the clearance of pathogens. The precise signaling pathways within the macrophage that are triggered by Bac2A to initiate this migratory response have not been fully elucidated but are thought to involve G-protein coupled receptors and downstream signaling cascades common to other chemoattractants.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Bac2A's mechanism of action and its experimental characterization, the following diagrams are provided in the DOT language.

Proposed General Mechanism of Antimicrobial Action

Caption: Proposed mechanism of Bac2A's antifungal action.

Macrophage Chemotaxis Signaling Pathway (Generalized)

Caption: Generalized macrophage chemotaxis signaling pathway.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for characterizing this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

-

Preparation of this compound Stock Solution: Dissolve this compound in sterile distilled water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1024 µg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (fungi with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at a temperature and duration suitable for the specific fungal species (e.g., 35°C for 24-48 hours for Candida species).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Macrophage Chemotaxis Assay

This protocol describes a transwell migration assay using the human monocytic cell line THP-1.

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Preparation of Chemoattractant: Prepare various concentrations of this compound (e.g., 0.1 to 100 µg/mL) in serum-free RPMI-1640.

-

Assay Setup:

-

Add 600 µL of the this compound solutions to the lower chambers of a 24-well transwell plate (with a pore size of 5 µm). Use serum-free medium as a negative control and a known chemoattractant as a positive control.

-

Resuspend THP-1 cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Remove the transwell inserts and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several microscopic fields for each well. Alternatively, use a fluorescent dye to pre-label the cells and quantify migration using a fluorescence plate reader.

-

Conclusion

This compound is a promising antimicrobial peptide with a dual mechanism of action that makes it an attractive candidate for further therapeutic development. Its direct antifungal activity, coupled with its ability to recruit key immune cells, suggests a synergistic approach to combating infections. Further research is warranted to fully elucidate the specific intracellular signaling pathways involved in its immunomodulatory effects and to establish a comprehensive profile of its antifungal activity against a wider range of clinically relevant pathogens. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this potent biomolecule.

References

- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. iab.kit.edu [iab.kit.edu]

- 6. Chemotactic and protease-inhibiting activities of antibiotic peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Peptide Bac2A TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bac2A TFA is the trifluoroacetate salt of Bac2A, a synthetic, linear cationic antimicrobial peptide derived from bactenecin. This 12-amino acid peptide, with the sequence H-Arg-Leu-Ala-Arg-Ile-Val-Val-Ile-Arg-Val-Ala-Arg-NH2, has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its fundamental properties, antimicrobial efficacy, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their potent and broad-spectrum activity, as well as their unique mechanisms of action that are less prone to the development of resistance. Bac2A is a linear variant of bactenecin, a naturally occurring cyclic peptide found in bovine neutrophils.[1][2][3] The linearization of the peptide and the substitution of cysteine residues with alanine have been shown to modulate its antimicrobial activity.[1] The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis process.[4] This document serves as a technical resource for researchers and professionals engaged in the study and development of this compound.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence and key physicochemical properties of Bac2A are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | H-Arg-Leu-Ala-Arg-Ile-Val-Val-Ile-Arg-Val-Ala-Arg-NH2 |

| One-Letter Code | RLARIVVIRVAR-NH2 |

| Molecular Formula | C63H121N25O12 |

| Molecular Weight | 1420.79 g/mol |

| Theoretical pI | 12.5 (Calculated) |

| Net Charge (pH 7) | +5 (Calculated) |

Antimicrobial Activity

Bac2A exhibits activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

| Target Organism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates | 54 - 80 | [6] |

| Escherichia coli | ATCC 25922 | 1.6 - 12.5 (for Ib-M peptides derived from a similar concept) | [7] |

| Pseudomonas aeruginosa | Various | Not specified for Bac2A, but active | [1] |

| Candida albicans | Various | Not specified for Bac2A, but active | [5] |

Note: Specific MIC values for E. coli, P. aeruginosa, and C. albicans for Bac2A are not consistently reported in the reviewed literature. The provided range for E. coli is for a related peptide family and should be considered indicative. Further experimental validation is required for precise MIC determination against these organisms.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This is often evaluated through hemolytic activity (HC50) and cytotoxicity against various cell lines (IC50). The therapeutic index (TI), calculated as the ratio of the toxic concentration to the effective concentration (e.g., HC50/MIC), provides an indication of the peptide's selectivity for microbial cells over host cells.

| Assay Type | Cell Type | Value (µg/mL) | Therapeutic Index (vs. S. aureus) | Reference(s) |

| Hemolytic Activity (HC50) | Human Red Blood Cells | >100 (General for many AMPs) | >1.25 - 1.85 | [8] |

| Cytotoxicity (IC50) | Various Mammalian Cells | >100 (General for many AMPs) | >1.25 - 1.85 | [9] |

Mechanism of Action

The antimicrobial activity of Bac2A is multifaceted and involves both membrane-disruptive and potentially intracellular mechanisms.

Interaction with the Bacterial Membrane

Like many cationic antimicrobial peptides, Bac2A's initial interaction is with the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and depolarization.[2] However, studies have shown that membrane depolarization by Bac2A is often incomplete, suggesting that this is not the sole mechanism of cell death.[2]

Intracellular Targets

There is growing evidence that many antimicrobial peptides, after crossing the cell membrane, can interact with intracellular components to exert their lethal effects. Potential intracellular targets for peptides like Bac2A include:

-

Nucleic Acids: Binding to DNA and RNA, thereby interfering with replication, transcription, and translation.

-

Protein Synthesis: Inhibition of ribosomal function.

-

Enzymatic Activity: Disruption of essential metabolic enzymes.

The precise intracellular targets of Bac2A are still an active area of research.

Putative Signaling Pathway Involvement

While a specific signaling pathway directly modulated by Bac2A has not been fully elucidated, some antimicrobial peptides are known to activate bacterial stress response pathways. One such pathway in Gram-negative bacteria is the PhoQ/PhoP two-component system . This system senses environmental cues, including the presence of cationic peptides, and upregulates genes involved in modifying the cell envelope to increase resistance.

Caption: Putative activation of the PhoQ/PhoP signaling pathway by Bac2A.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Bac2A.

-

Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Bac2A stock solution in the appropriate growth medium.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of Bac2A against mammalian cells.

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the negative control.

Membrane Potential Assay

This assay assesses the ability of Bac2A to depolarize the bacterial cytoplasmic membrane using a potential-sensitive fluorescent dye like DiSC3(5).

-

Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., HEPES buffer with glucose).

-

Dye Loading: Add the fluorescent dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved, indicating dye uptake and quenching.

-

Peptide Addition: Add various concentrations of Bac2A to the bacterial suspension.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates dye release from the depolarized membrane.

Conclusion

This compound is a promising antimicrobial peptide with a multifaceted mechanism of action. Its broad-spectrum activity and potential for low resistance development make it an attractive candidate for further therapeutic development. This technical guide provides a foundational understanding of Bac2A, offering detailed protocols and a summary of its known properties to aid researchers in their exploration of this and other antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action, expand the quantitative data on its activity and toxicity, and optimize its properties for clinical applications.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bac2A (AMP peptide) [novoprolabs.com]

- 5. Candida albicans and Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of Bac2A TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bac2A TFA is a synthetic, linear variant of the bovine antimicrobial peptide bactenecin.[1][2] As a member of the cathelicidin family of host defense peptides (HDPs), this compound exhibits not only direct antimicrobial activity but also possesses distinct immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory profile of this compound, focusing on its chemotactic activity, lack of significant endotoxin neutralization, and inability to induce pro-inflammatory chemokine production. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Immunomodulatory Properties of this compound

The immunomodulatory functions of Bac2A are characterized by a selective activity profile, distinguishing it from other well-studied cathelicidins like LL-37 and indolicidin.[1][2] While many HDPs exhibit a broad range of immunomodulatory effects, Bac2A's actions appear to be more specialized, primarily centered on the recruitment of immune cells.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the immunomodulatory properties of this compound.

| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |

| Chemotactic Activity | THP-1 (human monocytic cell line) | 10 - 100 µg/mL | Induces chemotaxis | [1][2] |

| Anti-Endotoxin Activity (TNF-α secretion inhibition) | THP-1 (human macrophage-like cell line) | Not specified | No significant activity | [1][2] |

| Chemokine Induction (IL-8 secretion) | THP-1 (human monocytic cell line) | Not specified | No induction | [1][2] |

| Chemokine Induction (IL-8 secretion) | 16HBE14o- (human bronchial epithelial cell line) | Not specified | No induction | [1][2] |

Key Experiments and Methodologies

This section details the experimental protocols used to characterize the immunomodulatory properties of this compound.

Chemotaxis Assay

Objective: To determine the ability of this compound to induce the migration of immune cells.

Cell Line: THP-1 (human monocytic cell line).

Methodology:

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size) separating the upper and lower wells is used.

-

Assay Procedure:

-

The lower wells of the chamber are filled with medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL). A chemoattractant like fMLP can be used as a positive control, and medium alone as a negative control.

-

A suspension of THP-1 cells (typically 1 x 10^6 cells/mL) in serum-free medium is added to the upper wells.

-

The chamber is incubated for a period of 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

-

Quantification:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed and stained (e.g., with Diff-Quik).

-

The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

The chemotactic index is calculated as the ratio of the number of cells that migrated in response to this compound to the number of cells that migrated in response to the negative control.

-

Anti-Endotoxin Activity Assay (LPS-induced TNF-α Secretion)

Objective: To assess the ability of this compound to neutralize the pro-inflammatory effects of lipopolysaccharide (LPS).

Cell Line: THP-1 cells differentiated into macrophage-like cells.

Methodology:

-

Cell Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 48-72 hours.

-

Assay Procedure:

-

Differentiated THP-1 cells are seeded in 96-well plates.

-

The cells are pre-incubated with various concentrations of this compound for 30-60 minutes.

-

LPS (from E. coli O111:B4) is then added to the wells at a final concentration of 10-100 ng/mL to stimulate the cells.

-

The plates are incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of TNF-α:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The percentage of inhibition of TNF-α secretion by this compound is calculated relative to the LPS-only control.

-

Chemokine Induction Assay (IL-8 Secretion)

Objective: To determine if this compound can induce the production of the pro-inflammatory chemokine IL-8.

Cell Lines: THP-1 and 16HBE14o- (human bronchial epithelial cell line).

Methodology:

-

Cell Culture: Cells are cultured in their respective recommended media and conditions.

-

Assay Procedure:

-

Cells are seeded in 24- or 48-well plates and allowed to adhere and reach confluence.

-

The cells are then treated with various concentrations of this compound. A known inducer of IL-8, such as TNF-α or IL-1β, is used as a positive control.

-

The plates are incubated for 12-24 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of IL-8:

-

The cell culture supernatant is collected.

-

The concentration of IL-8 in the supernatant is measured using a specific ELISA kit.

-

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound in the context of its immunomodulatory effects have not been extensively elucidated in the available literature, we can propose a logical workflow for its primary observed activity: chemotaxis.

Caption: Hypothesized signaling pathway for this compound-induced chemotaxis in THP-1 cells.

The following diagram illustrates the general experimental workflow for assessing the immunomodulatory properties of this compound.

Caption: General experimental workflow for characterizing this compound's immunomodulatory properties.

Discussion and Future Directions

The available data indicates that this compound possesses a specific immunomodulatory activity, primarily acting as a chemoattractant for monocytic cells.[1][2] Unlike broader-acting HDPs, it does not appear to significantly engage with pathways related to endotoxin neutralization or the induction of key pro-inflammatory chemokines like IL-8.[1][2] This selective activity profile could be advantageous in therapeutic contexts where targeted immune cell recruitment is desired without triggering a widespread inflammatory cascade.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: A critical next step is to identify the specific receptor(s) and downstream signaling molecules involved in this compound-mediated chemotaxis. This will provide a more complete understanding of its mechanism of action.

-

In Vivo Studies: The immunomodulatory effects of this compound should be investigated in relevant in vivo models of infection and inflammation to validate the in vitro findings and assess its therapeutic potential.

-

Structure-Activity Relationship Studies: Investigating how modifications to the amino acid sequence of Bac2A affect its immunomodulatory properties could lead to the development of analogs with enhanced or more targeted activities.

Conclusion

This compound is an immunomodulatory peptide with a distinct and selective activity profile. Its ability to induce chemotaxis in monocytic cells, coupled with its lack of significant pro-inflammatory activity in other assays, makes it an interesting candidate for further investigation as a potential therapeutic agent. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives.

References

Bac2A TFA: A Linear Variant of Bactenecin for Antimicrobial Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bac2A TFA is a synthetic, linear variant of bactenecin, a naturally occurring cyclic antimicrobial peptide (AMP) found in bovine neutrophils. As a member of the AMP family, Bac2A holds promise for the development of novel therapeutic agents against a range of microbial pathogens. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its antimicrobial activity, mechanism of action, and relevant experimental protocols to facilitate further research and development in this area.

Core Properties of Bac2A

Bac2A is a 12-amino acid peptide with the sequence RLARIVVIRVAR-NH2. Unlike its parent molecule, bactenecin, which possesses a disulfide bond creating a cyclic structure, Bac2A is a linear peptide. This linearization has been shown to alter its antimicrobial spectrum and activity. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. While TFA can in some cases influence the biological activity of peptides, its specific impact on Bac2A's function is not extensively documented in publicly available literature. General studies on other antimicrobial peptides suggest that the removal of TFA can sometimes enhance antimicrobial efficacy[1].

Antimicrobial Activity

Data is available for the antibacterial activity of the parent linear peptide, Bac2A, against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bac2A against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Strain 1) | 54 |

| Staphylococcus aureus (Strain 2) | 80 |

| (Data sourced from a study on rationally designed Bac2A-derived peptides)[2] |

Mechanism of Action

The precise signaling pathways affected by this compound in fungal cells have not been fully elucidated. However, studies on a closely related derivative, Bac8c, provide significant insights into the likely mechanism of action, which is primarily centered on the disruption of the fungal cell membrane.

The proposed mechanism for linear bactenecin derivatives like Bac2A involves a multi-step process:

-

Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the fungal cell membrane, such as phospholipids.

-

Membrane Insertion and Pore Formation: Following initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization. Evidence from the Bac8c derivative suggests the formation of pores, with an estimated radius of 2.3 to 3.3 nm in fungal membranes. This pore formation disrupts the integrity of the cell membrane.

-

Ion Dysregulation and Depolarization: The formation of pores leads to an uncontrolled flux of ions, such as potassium, across the membrane, resulting in depolarization of the membrane potential.

-

Cellular Content Leakage and Cell Death: The sustained disruption of the cell membrane leads to the leakage of essential cellular components and ultimately, cell death.

Some studies also suggest that antimicrobial peptides can induce the production of reactive oxygen species (ROS) in fungal cells, contributing to cellular damage and death[3][4][5][6]. It is plausible that this compound may also induce ROS as a secondary mechanism of its antifungal activity.

Caption: Proposed mechanism of action for this compound against fungal cells.

Experimental Protocols

The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens, adapted from established protocols for antimicrobial peptide susceptibility testing.

Protocol: Antifungal Susceptibility Testing by Broth Microdilution

1. Materials and Reagents:

-

This compound peptide

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile water

-

Dimethyl sulfoxide (DMSO) for peptide dissolution if necessary

-

Incubator

2. Preparation of Fungal Inoculum:

-

From a fresh culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Preparation of Peptide Dilutions:

-

Prepare a stock solution of this compound in sterile water or a suitable solvent.

-

Perform serial twofold dilutions of the peptide stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the peptide dilutions.

-

Include a positive control (fungal inoculum without peptide) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the positive control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, as a linear variant of the naturally occurring antimicrobial peptide bactenecin, represents a promising candidate for further investigation as a potential antifungal agent. While specific quantitative data on its antifungal activity is currently limited in the public domain, the known antibacterial activity of its parent peptide and the membrane-disrupting mechanism of action of its derivatives provide a strong rationale for its continued study. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further research is warranted to establish the antifungal spectrum and potency of this compound and to fully elucidate its molecular mechanism of action against pathogenic fungi.

References

- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Bac2A Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bac2A is a synthetic, linear 12-amino acid antimicrobial peptide (AMP), a variant of the naturally occurring bovine peptide bactenecin. It has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity, which encompasses Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of Bac2A, complete with quantitative data, detailed experimental protocols, and visualizations of the methodologies used for its characterization. The primary mechanism of action for Bac2A involves the disruption of microbial cell membranes, leading to depolarization and eventual cell death.[2][3]

Data Presentation: Antimicrobial Spectrum of Bac2A

The antimicrobial efficacy of Bac2A is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Bac2A against a range of microbial species.

| Microorganism | Gram Stain | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | Clinical Isolate 1 | 54 | [1] |

| Staphylococcus aureus | Gram-Positive | Clinical Isolate 2 | 80 | [1] |

| Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | Not significantly different from non-resistant strains | [4] |

| Staphylococcus haemolyticus | Gram-Positive | Vancomycin-Resistant | Not significantly different from non-resistant strains | [4] |

| Enterococcus faecalis | Gram-Positive | ATCC 29212 | >256 | [5] |

| Listeria monocytogenes | Gram-Positive | N22-2 | 128 | [5] |

| Escherichia coli | Gram-Negative | ATCC 25922 | >256 | [5] |

| Pseudomonas aeruginosa | Gram-Negative | ATCC 27853 | >256 | [5] |

| Aeromonas salmonicida | Gram-Negative | ATCC 33658 | >256 | [5] |

| Campylobacter jejuni | Gram-Negative | NCTC 11168 | >256 | [5] |

| Flavobacterium psychrophilum | Gram-Negative | 1947 | >256 | [5] |

| Salmonella typhimurium | Gram-Negative | LT2 | >256 | [5] |

| Yersinia ruckeri | Gram-Negative | 392/2003 | >256 | [5] |

| Candida albicans | Fungus | Not specified | Moderate activity reported | [2] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial experiment for evaluating the antimicrobial spectrum of a peptide. The broth microdilution method is a standard procedure for this purpose.[6][7][8]

Protocol: Broth Microdilution Assay for MIC Determination of Bac2A

1. Materials:

-

Bac2A peptide

-

Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[9]

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding)[9]

-

Sterile pipette tips and multichannel pipettor

-

Spectrophotometer or microplate reader

-

Incubator

2. Preparation of Bac2A Stock Solution:

-

Dissolve the lyophilized Bac2A peptide in a suitable sterile solvent, such as sterile deionized water or 0.01% acetic acid, to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in the appropriate assay medium (MHB) to create a working stock at twice the highest concentration to be tested.

3. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile MHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10]

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

4. Assay Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working Bac2A stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of peptide concentrations. Discard 100 µL from the last column of dilutions.

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control well containing only the bacterial inoculum in MHB (no peptide) and a negative control well containing only sterile MHB (no bacteria or peptide).

5. Incubation and MIC Determination:

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.[11]

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Bac2A that completely inhibits visible bacterial growth.[9]

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration that reduces growth by a significant percentage (e.g., >90%) compared to the positive control.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the Bac2A peptide.

Caption: Workflow for MIC determination of Bac2A.

Mechanism of Action: Membrane Disruption

While Bac2A's primary mechanism of action does not involve a complex signaling pathway, its interaction with the bacterial membrane leads to a cascade of disruptive events. The following diagram conceptualizes this process.

Caption: Conceptual diagram of Bac2A's membrane disruption mechanism.

Conclusion

Bac2A demonstrates a notable broad-spectrum antimicrobial activity, positioning it as a promising candidate for further research and development in the fight against pathogenic microorganisms. This guide provides a foundational understanding of its efficacy, the standardized methods for its evaluation, and a conceptualization of its mechanism of action. The provided data and protocols are intended to support researchers and drug development professionals in their ongoing efforts to explore the therapeutic potential of this antimicrobial peptide.

References

- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. goldbio.com [goldbio.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to the Structural Analysis of Bac2A TFA Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Bac2A peptide, a linear variant of the naturally occurring bovine antimicrobial peptide, Bactenecin. Bac2A, with the amino acid sequence RLARIVVIRVAR-NH2, has garnered interest for its broad-spectrum antimicrobial activity. This document details the peptide's structural characteristics, the influence of the trifluoroacetate (TFA) counter-ion from synthesis, and methodologies for its structural elucidation.

Core Structural Characteristics of Bac2A

Bac2A is a 12-amino acid cationic peptide. Structural studies have revealed that in aqueous solutions, Bac2A does not adopt a stable, well-defined secondary structure, existing in a largely disordered conformation. However, in membrane-mimicking environments, such as in the presence of lipid micelles or organic solvents like trifluoroethanol (TFE), the peptide undergoes a conformational transition to a predominantly α-helical structure. This amphipathic helix is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes.

Molecular dynamics simulations have further elucidated this behavior, showing that the peptide remains flexible in water but folds into a more ordered helical state within a lipid bilayer. This induced folding is a key feature of many antimicrobial peptides, allowing them to specifically target and act upon microbial membranes.

The Role and Removal of the TFA Counter-ion

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. As a result, the purified peptide is typically isolated as a TFA salt, where the negatively charged TFA counter-ions are associated with the positively charged residues of the peptide.

The presence of TFA can significantly impact both the structural analysis and biological activity of the peptide. For structural studies, the TFA counter-ion can interfere with spectroscopic measurements. Therefore, its removal or exchange for a more biologically compatible counter-ion, such as acetate or chloride, is a critical preparatory step for accurate structural and functional characterization.

Quantitative Structural Data

Currently, there is a limited amount of publicly available, quantitative structural data specifically for the Bac2A peptide in databases such as the Protein Data Bank (PDB) or the Biological Magnetic Resonance Bank (BMRB). The following table summarizes the type of quantitative data that would be generated from the experimental protocols described in this guide.

| Parameter | Technique | Expected Information |

| Chemical Shifts (δ) | NMR Spectroscopy | A complete list of 1H, 13C, and 15N chemical shifts for each amino acid residue. These are sensitive probes of the local chemical environment and secondary structure. |

| Nuclear Overhauser Effects (NOEs) | NMR Spectroscopy | A set of through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the three-dimensional structure of the peptide. |

| Molar Ellipticity ([θ]) | Circular Dichroism (CD) Spectroscopy | The difference in absorption of left- and right-circularly polarized light as a function of wavelength. The shape and magnitude of the CD spectrum are characteristic of the secondary structure content (α-helix, β-sheet, random coil). |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics (MD) Simulation | A measure of the average distance between the atoms of superimposed protein structures. It indicates the stability and flexibility of the peptide's conformation over time. |

| Radius of Gyration (Rg) | Molecular Dynamics (MD) Simulation | A measure of the compactness of the peptide structure. Changes in Rg can indicate folding or unfolding events. |

Experimental Protocols

TFA Removal and Counter-ion Exchange

Objective: To remove the TFA counter-ion from the synthetic Bac2A peptide and exchange it for a chloride ion.

Materials:

-

Bac2A TFA peptide

-

Milli-Q water

-

100 mM Hydrochloric acid (HCl) solution

-

Lyophilizer

Protocol:

-

Dissolve the this compound peptide in Milli-Q water to a concentration of 1 mg/mL.

-

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

-

Allow the solution to stand at room temperature for 5 minutes.

-

Freeze the solution in liquid nitrogen.

-

Lyophilize the frozen sample overnight to dryness.

-

Repeat the dissolution in 10 mM HCl, freezing, and lyophilization steps two more times to ensure complete exchange of TFA for chloride.

-

After the final lyophilization, the Bac2A HCl salt is ready for structural analysis.

NMR Spectroscopy for 3D Structure Determination

Objective: To acquire and analyze NMR data to determine the three-dimensional structure of Bac2A in a membrane-mimicking environment.

Materials:

-

Bac2A HCl peptide

-

Deuterated trifluoroethanol (TFE-d2) or deuterated sodium dodecyl sulfate (SDS-d25) micelles in D2O

-

NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

-

NMR data processing and analysis software (e.g., TopSpin, NMRPipe, Sparky)

Protocol:

-

Sample Preparation: Dissolve the lyophilized Bac2A HCl peptide in a suitable volume of TFE-d2 or a solution of SDS-d25 micelles in D2O to a final concentration of 1-2 mM.

-

Data Acquisition:

-

Acquire a series of 1D 1H and 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 150-200 ms to identify through-space proton-proton correlations.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-15N HSQC if isotopically labeled peptide is available.

-

-

-

Data Processing: Process the raw NMR data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Resonance Assignment: Use the TOCSY and HSQC spectra to assign the 1H, 13C, and 15N chemical shifts to specific atoms in the peptide sequence.

-

Structure Calculation:

-

Integrate the cross-peak volumes in the NOESY spectrum to derive distance restraints.

-

Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Analyze the quality of the calculated structures using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To characterize the secondary structure of Bac2A in different solvent environments.

Materials:

-

Bac2A HCl peptide

-

Phosphate buffer (10 mM, pH 7.4)

-

Trifluoroethanol (TFE)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Bac2A HCl in Milli-Q water.

-

Prepare final peptide solutions at a concentration of 50-100 µM in:

-

10 mM phosphate buffer, pH 7.4

-

A mixture of phosphate buffer and TFE (e.g., 50% v/v TFE).

-

-

-

Data Acquisition:

-

Record CD spectra from 190 to 260 nm at 25 °C.

-

Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an averaging time of 2 seconds.

-

Record a baseline spectrum of the corresponding solvent and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × N) where c is the peptide concentration in mM, l is the path length in cm, and N is the number of amino acid residues.

-

Analyze the resulting spectra for characteristic features of secondary structures. An α-helical structure will show negative bands near 208 and 222 nm and a positive band near 192 nm. A random coil structure will be characterized by a strong negative band near 200 nm.

-

Visualizations

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural analysis of this compound peptide.

Logic Diagram of Bac2A's Structure-Function Relationship

The Role of Trifluoroacetic Acid in the Synthesis, Purification, and Function of Bac2A Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of trifluoroacetic acid (TFA) in the context of the antimicrobial peptide Bac2A. It covers the involvement of TFA in the chemical synthesis and purification of Bac2A, its potential impact on the peptide's structure and function, and the methodologies for its removal. This document is intended to be a valuable resource for researchers and professionals working with synthetic peptides, particularly in the fields of antimicrobial drug development and peptide chemistry.

Introduction to Bac2A Peptide and the Ubiquity of TFA

Bac2A is a linear cationic antimicrobial peptide with the sequence RLARIVVIRVAR-NH2. It is a variant of the naturally occurring bovine peptide bactenecin and exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens[1][2][3][4][5]. Like many synthetic peptides, Bac2A is typically produced via solid-phase peptide synthesis (SPPS), a process where trifluoroacetic acid (TFA) plays a crucial role.

TFA is a strong organic acid that is widely used in peptide chemistry for two primary purposes:

-

Cleavage: In the final step of Fmoc-based SPPS, a cleavage cocktail containing a high concentration of TFA (typically 95%) is used to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the acid-labile side-chain protecting groups from the amino acid residues[5][6].

-

Purification: TFA is commonly used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification. At a concentration of approximately 0.1%, TFA improves the separation and peak shape of the peptide during chromatography[7][8][9][10].

As a consequence of its use in synthesis and purification, commercially available synthetic peptides like Bac2A are often supplied as TFA salts. In this form, the negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic association with the positively charged residues of the peptide, such as the arginine (Arg) residues present in Bac2A, and the free N-terminus[11][12]. The presence of this counterion can have significant implications for the peptide's physicochemical properties and biological activity.

Quantitative Data on Bac2A and the Impact of TFA

While direct quantitative data on the specific impact of TFA on Bac2A's antimicrobial activity is not extensively published, we can infer potential effects from studies on Bac2A and other cationic antimicrobial peptides.

Antimicrobial Activity of Bac2A

The antimicrobial potency of Bac2A has been quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Peptide | Strain | MIC (µg/mL) |

| Bac2A | Staphylococcus aureus (Clinical Strain 1) | 54[13] |

| Bac2A | Staphylococcus aureus (Clinical Strain 2) | 80[13] |

Table 1: Minimum Inhibitory Concentration (MIC) of native Bac2A against clinical isolates of Staphylococcus aureus.

The Influence of TFA on Antimicrobial Assays

The presence of residual TFA in peptide preparations is a subject of debate regarding its influence on biological assays.

-

Potential for Interference: Some studies suggest that residual TFA can lead to unpredictable results in various cellular assays[14][15]. It has been reported to be cytotoxic at certain concentrations and can affect cell proliferation[11].

-

Counter-ion Insignificance in Some Cases: Conversely, a study on a series of cationic lipopeptides concluded that the TFA counterion did not have a significant effect on their antimicrobial activity[8]. It is argued that in typical MIC assays where the peptide is tested at micromolar concentrations, the corresponding concentration of TFA is often too low to exert an independent biological effect[16].

Given these differing perspectives, it is crucial for researchers to be aware of the potential for TFA to influence their experimental outcomes and to consider TFA removal for sensitive applications.

Structural Impact of TFA

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and TFA removal of Bac2A, based on standard and widely accepted protocols in peptide chemistry.

Solid-Phase Peptide Synthesis of Bac2A (Fmoc/tBu Strategy)

-

Resin Selection and Loading: For the synthesis of Bac2A with a C-terminal amide (RLARIVVIRVAR-NH2 ), a Rink Amide resin is a suitable solid support[5][18]. The first amino acid (Fmoc-Arg(Pbf)-OH) is loaded onto the resin according to the manufacturer's instructions.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for a specified period (e.g., 2 x 10 minutes)[6][18].

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the Bac2A sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This step is typically carried out for 1-2 hours[6][19].

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the Bac2A sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours[6].

-

Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, washed with ether, and then lyophilized to obtain the crude peptide powder[20].

Purification by Reversed-Phase HPLC

-

Sample Preparation: The crude lyophilized Bac2A is dissolved in a minimal amount of a suitable solvent, such as 0.1% aqueous TFA[20].

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used for peptide purification[7][10].

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

-

Detection: The peptide elution is monitored by UV absorbance at 210-220 nm[7].

-

-

Fraction Collection and Analysis: Fractions are collected as the peptide elutes. The purity of the fractions is assessed by analytical HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified Bac2A peptide as a TFA salt.

TFA Removal Protocols

For applications where the presence of TFA is a concern, the following protocols can be used to exchange the counterion.

-

Dissolve the TFA salt of Bac2A in 100 mM hydrochloric acid (HCl)[20].

-

Allow the solution to stand at room temperature for a few minutes.

-

Freeze the solution rapidly (e.g., in liquid nitrogen).

-

Lyophilize the frozen solution to remove the water and excess HCl, yielding the peptide as a hydrochloride salt.

-

For complete removal, this process may need to be repeated 2-3 times[12].

-

Prepare a small column with a strong anion exchange resin.

-

Equilibrate the column with the desired counterion solution (e.g., 1M sodium acetate for acetate exchange), followed by a wash with deionized water[20].

-

Dissolve the Bac2A TFA salt in deionized water and apply it to the column.

-

Elute the peptide with deionized water and collect the fractions containing the peptide.

-

Lyophilize the pooled fractions to obtain the peptide with the new counterion[20].

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and mechanism of action of Bac2A.

Caption: Experimental workflow for the synthesis and purification of Bac2A peptide.

Caption: Proposed mechanism of action for Bac2A and related antimicrobial peptides.

Conclusion

Trifluoroacetic acid is an indispensable reagent in the solid-phase synthesis and purification of the Bac2A peptide. However, its persistence as a counterion in the final product necessitates careful consideration by researchers. While the impact of residual TFA on the antimicrobial activity of Bac2A may be context-dependent, its potential to alter peptide conformation and interfere with sensitive biological assays cannot be overlooked. For applications in structural biology, cell-based assays, and in vivo studies, performing a counterion exchange to a more biocompatible salt, such as hydrochloride or acetate, is a highly recommended practice. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions regarding the handling and application of the Bac2A peptide, thereby ensuring the reliability and reproducibility of their scientific investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hplc.eu [hplc.eu]

- 11. journals.asm.org [journals.asm.org]

- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bac2A (AMP peptide) [novoprolabs.com]

- 15. genscript.com [genscript.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.uci.edu [chem.uci.edu]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Bac2A TFA in Gram-Positive Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bac2A TFA (Trifluoroacetate) is a salt form of Bac2A, a linearized and N-terminally amidated analog of the bovine antimicrobial peptide bactenecin. Bac2A exhibits enhanced activity against a range of Gram-positive bacteria compared to its native cyclic counterpart. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death. These application notes provide a comprehensive overview of the use of this compound in Gram-positive bacteria research, including its antimicrobial efficacy, detailed experimental protocols, and insights into its mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial activity of Bac2A is often quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific MIC values for this compound are not extensively published, data for the closely related Bac2A peptide provides a strong indication of its potency. It is important to note that the trifluoroacetate salt is not expected to significantly alter the biological activity of the peptide.

| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolate 1 | 54 | [1] |

| Staphylococcus aureus | Clinical Isolate 2 | 80 | [1] |

| Enterococcus faecalis | Not Specified | Active | [2] |

| Listeria monocytogenes | Not Specified | Active | [2] |

Note: The activity of Bac2A can be significantly enhanced through structural modifications. For instance, a hydrocarbon-stapled derivative of Bac2A demonstrated a 5- to 7-fold improvement in MIC against Staphylococcus aureus, with values of 7.6 and 16 µg/mL against two clinical strains[1]. This highlights the potential for further development of Bac2A-based antimicrobials.

Mechanism of Action

The primary mechanism of action of Bac2A against Gram-positive bacteria is the perturbation of the cell membrane. As a cationic peptide, Bac2A electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids. This interaction facilitates its accumulation at the membrane surface, leading to a series of disruptive events.

Signaling Pathway of Bac2A Action

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.

Materials:

-

This compound

-

Gram-positive bacterial strain(s) of interest

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile water or a suitable solvent to a concentration of 1 mg/mL.

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

-

Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as positive (bacteria only) and negative (broth only) controls, respectively.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. The results can be confirmed by measuring the OD600 of each well.

Time-Kill Kinetics Assay

This assay assesses the bactericidal activity of this compound over time.

Materials:

-

This compound

-

Gram-positive bacterial strain

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking (37°C)

-

Apparatus for colony counting (e.g., agar plates, spreader)

Protocol:

-

Prepare Bacterial Culture: Prepare a mid-logarithmic phase bacterial culture as described in the MIC assay protocol. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Set up Experimental Tubes: Prepare tubes containing the bacterial suspension and this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the peptide.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Biofilm Inhibition Assay

This protocol evaluates the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

This compound

-

Gram-positive biofilm-forming bacterial strain

-

Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

-

Sterile 96-well flat-bottom tissue culture plates

-

Crystal Violet (0.1%)

-

Ethanol (95%) or Acetic Acid (30%)

Protocol:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain in TSB. Dilute the culture in fresh TSB to an OD600 of approximately 0.1.

-

Set up Assay Plate:

-

Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.

-

Add 100 µL of this compound at various concentrations (prepared as 2x the final desired concentration in TSB) to the wells. Include a growth control (bacteria with no peptide) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

-

Quantification of Biofilm:

-

Carefully discard the planktonic cells from the wells.

-

Wash the wells gently three times with sterile PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells again with PBS.

-

Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength between 570-595 nm.

-

Experimental Workflow for Evaluating this compound

References

- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Assays Using Bac2A TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Bac2A TFA, an antimicrobial and immunomodulatory peptide, in various in vitro cell culture assays. Bac2A is a linear variant of bactenecin, a naturally occurring antimicrobial peptide.[1][2] This document outlines its known biological activities in mammalian cell cultures, presents available quantitative data, and offers detailed protocols for assessing its effects on cell viability, immunomodulation, and chemotaxis.

Introduction to this compound

This compound is a synthetic peptide with recognized antimicrobial properties, particularly against fungal pathogens.[2] Beyond its antimicrobial functions, Bac2A exhibits immunomodulatory activities, making it a subject of interest for research in immunology and drug development.[3][4] It is important to note that Bac2A is commonly supplied as a trifluoroacetate (TFA) salt, a counter-ion from the purification process. Researchers should be aware that TFA itself can potentially influence cell behavior and appropriate controls are recommended.

Data Presentation

Currently, publicly available quantitative data on the effects of this compound on mammalian cells is limited. The following tables summarize the existing information.

Table 1: Immunomodulatory Activity of Bac2A

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| THP-1 (human monocytic) | Chemotaxis | 10 - 100 µg/mL | Induces cell migration | [3][4] |

| THP-1 (human monocytic) | IL-8 Production | Not specified | No induction of IL-8 | [3][4] |

| 16HBE14o- (human bronchial epithelial) | IL-8 Production | Not specified | No induction of IL-8 | [3][4] |

| THP-1 (human monocytic) | Anti-endotoxin (LPS) | Not specified | No significant activity | [3][4] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| Various mammalian cell lines | MTT Assay | Data not available | N/A |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic working concentration for subsequent assays.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-